molecular formula C13H20N4O2S B10890016 5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide

5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B10890016
M. Wt: 296.39 g/mol
InChI Key: KOYAJOXSUROJHU-UHFFFAOYSA-N
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Description

5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the reaction of aminocyanacetamide with carbon disulfide to form a substituted thiazole. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Introduction of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be introduced via an acylation reaction using cyclohexylcarbonyl chloride.

    Ethylamino Substitution: The ethylamino group is introduced through a substitution reaction, often using ethylamine under basic conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and efficiency. This often involves:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic synthesis due to its unique electronic properties.

    Ligand Design: Employed in the design of ligands for metal complexes.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific electronic and mechanical properties.

    Agriculture: Investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Protein Interaction: It interacts with specific proteins, altering their function and signaling pathways.

    Cellular Uptake: The compound is taken up by cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Aminothiazole-4-carboxamide: A precursor in the synthesis of various thiazole derivatives.

    2-Amino-1,3-thiazole: A simpler thiazole compound with similar reactivity.

    Cyclohexylcarbamic Acid Derivatives: Compounds with similar cyclohexylcarbonyl groups.

Uniqueness

5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

5-(cyclohexanecarbonylamino)-2-(ethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H20N4O2S/c1-2-15-13-16-9(10(14)18)12(20-13)17-11(19)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,14,18)(H,15,16)(H,17,19)

InChI Key

KOYAJOXSUROJHU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(S1)NC(=O)C2CCCCC2)C(=O)N

Origin of Product

United States

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